molecular formula C10H10F15O5Ta B078192 Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) CAS No. 13053-54-8

Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate)

Cat. No.: B078192
CAS No.: 13053-54-8
M. Wt: 676.11 g/mol
InChI Key: XPQYLUGYVZNMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate): is a chemical compound with the formula Ta(OCF₃)₅ It is an organometallic compound where tantalum is coordinated to five 2,2,2-trifluoroethan-1-olate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) typically involves the reaction of tantalum pentachloride (TaCl₅) with 2,2,2-trifluoroethanol (CF₃CH₂OH) in the presence of a base. The reaction proceeds as follows:

TaCl5+5CF3CH2OHTa(OCF3)5+5HCl\text{TaCl}_5 + 5 \text{CF}_3\text{CH}_2\text{OH} \rightarrow \text{Ta(OCF}_3\text{)}_5 + 5 \text{HCl} TaCl5​+5CF3​CH2​OH→Ta(OCF3​)5​+5HCl

The reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified by recrystallization or sublimation.

Industrial Production Methods: Industrial production methods for Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) can undergo various chemical reactions, including:

    Substitution Reactions: The 2,2,2-trifluoroethan-1-olate ligands can be substituted with other ligands, such as alkoxides or amides, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of tantalum can change.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form tantalum oxides and 2,2,2-trifluoroethanol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkoxides or amides in the presence of a base.

    Oxidation and Reduction Reactions: Oxidizing or reducing agents, depending on the desired reaction.

    Hydrolysis: Water or aqueous solutions.

Major Products Formed:

    Substitution Reactions: New tantalum complexes with different ligands.

    Oxidation and Reduction Reactions: Tantalum compounds with different oxidation states.

    Hydrolysis: Tantalum oxides and 2,2,2-trifluoroethanol.

Scientific Research Applications

Chemistry: Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) is used as a precursor in the synthesis of other tantalum compounds. It is also used in catalysis, where it can act as a catalyst or catalyst precursor in various organic reactions.

Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s unique properties make it a candidate for research in these fields. For example, its potential use in drug delivery systems or as a contrast agent in imaging techniques is being explored.

Industry: In industry, Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) is used in the production of advanced materials, such as thin films and coatings. It is also used in the electronics industry for the fabrication of tantalum-based components.

Mechanism of Action

The mechanism by which Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) exerts its effects depends on the specific application. In catalysis, the compound can activate substrates through coordination to the tantalum center, facilitating various chemical transformations. The 2,2,2-trifluoroethan-1-olate ligands can also influence the reactivity and selectivity of the compound.

Comparison with Similar Compounds

    Pentakis(dimethylamido)tantalum: This compound, with the formula Ta(NMe₂)₅, is similar in that it is also a tantalum(V) compound with five ligands. it has dimethylamido ligands instead of 2,2,2-trifluoroethan-1-olate ligands.

    Tantalum(V) ethoxide: Another similar compound, Ta(OEt)₅, where the ligands are ethoxide groups.

Uniqueness: Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) is unique due to the presence of the trifluoromethyl group in its ligands. This group imparts unique electronic and steric properties to the compound, influencing its reactivity and applications. The trifluoromethyl group also enhances the compound’s stability and resistance to hydrolysis compared to other tantalum(V) compounds.

Properties

IUPAC Name

tantalum(5+);2,2,2-trifluoroethanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5C2H2F3O.Ta/c5*3-2(4,5)1-6;/h5*1H2;/q5*-1;+5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQYLUGYVZNMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)[O-].C(C(F)(F)F)[O-].C(C(F)(F)F)[O-].C(C(F)(F)F)[O-].C(C(F)(F)F)[O-].[Ta+5]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F15O5Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620285
Record name Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

676.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13053-54-8
Record name Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.